N-(3-acetylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(3-ACETYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
N-(3-ACETYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has been extensively studied for its antimicrobial properties. It has shown significant activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in bacterial cells. It inhibits the synthesis of essential proteins and enzymes, leading to the disruption of bacterial cell function and ultimately cell death. The compound’s sulfonyl group plays a crucial role in its antibacterial activity by forming strong interactions with the target proteins .
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and 1-tosyl-1H-imidazole . Compared to these compounds, N-(3-ACETYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exhibits higher antibacterial activity and a broader spectrum of action .
Properties
Molecular Formula |
C25H24N2O5S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H24N2O5S/c1-16-7-10-21(11-8-16)33(30,31)27-15-24(32-23-12-9-17(2)13-22(23)27)25(29)26-20-6-4-5-19(14-20)18(3)28/h4-14,24H,15H2,1-3H3,(H,26,29) |
InChI Key |
MHJIJOBTNHZCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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